2-(Difluoromethyl)-3-iodopyridine 2-(Difluoromethyl)-3-iodopyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17433648
InChI: InChI=1S/C6H4F2IN/c7-6(8)5-4(9)2-1-3-10-5/h1-3,6H
SMILES:
Molecular Formula: C6H4F2IN
Molecular Weight: 255.00 g/mol

2-(Difluoromethyl)-3-iodopyridine

CAS No.:

Cat. No.: VC17433648

Molecular Formula: C6H4F2IN

Molecular Weight: 255.00 g/mol

* For research use only. Not for human or veterinary use.

2-(Difluoromethyl)-3-iodopyridine -

Specification

Molecular Formula C6H4F2IN
Molecular Weight 255.00 g/mol
IUPAC Name 2-(difluoromethyl)-3-iodopyridine
Standard InChI InChI=1S/C6H4F2IN/c7-6(8)5-4(9)2-1-3-10-5/h1-3,6H
Standard InChI Key AUUDXSOERMVMCC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(N=C1)C(F)F)I

Introduction

Structural and Molecular Characteristics

2-(Difluoromethyl)-3-iodopyridine belongs to the class of halogenated heterocycles, with the pyridine ring providing a stable aromatic framework for functionalization. The difluoromethyl group (-CF₂H) introduces electron-withdrawing effects, while the iodine atom offers a reactive site for further substitutions. Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC₆H₄F₂IN
Molecular Weight255.00 g/mol
SMILES NotationC1=CC(=C(N=C1)C(F)F)I
InChIKeyAUUDXSOERMVMCC-UHFFFAOYSA-N

The compound’s structure has been validated via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), confirming regioselective substitution patterns .

Synthetic Routes and Optimization

Industrial-Scale Synthesis

A patented method for synthesizing difluoromethyl iodide derivatives involves the reaction of chlorodifluoroacetic acid with iodide salts under controlled conditions . Key parameters include:

  • Temperature Range: 40–260°C (optimal: 100–150°C)

  • Solvent System: Sulfolane, enhancing reaction efficiency and solubility .

  • Catalysts: Sodium iodide (NaI) in combination with inorganic bases like potassium carbonate .

This process is scalable, producing batches exceeding 1 kg, and avoids hazardous reagents. The iodine atom is introduced via nucleophilic displacement, while the difluoromethyl group is incorporated through radical-mediated pathways .

Laboratory-Scale Approaches

In academic settings, palladium-catalyzed cross-coupling reactions enable functionalization of pre-halogenated pyridines. For example:

  • Amination: Selective substitution at the iodine position using Pd-BINAP catalysts and cesium carbonate (Cs₂CO₃) at 80–100°C.

  • Difluoromethylation: Radical initiators such as azobisisobutyronitrile (AIBN) facilitate the addition of difluoromethyl groups to iodopyridines.

Yields exceeding 60% have been reported, with purity ensured via distillation or recrystallization .

Physicochemical Properties

The compound’s stability and reactivity are influenced by its substituents:

  • Thermal Stability: Decomposition occurs above 240°C, making it suitable for high-temperature reactions .

  • Solubility: Miscible in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water .

  • Electrochemical Profile: The iodine atom’s polarizability enhances susceptibility to electrophilic attacks, enabling diverse derivatizations .

Applications in Pharmaceutical Chemistry

Kinase Inhibitor Development

2-(Difluoromethyl)-3-iodopyridine is a precursor to kinase inhibitors targeting mTOR and PI3K pathways. For instance, it is used in the synthesis of PQR530, a dual PI3K/mTOR inhibitor under preclinical evaluation for oncology . The iodine atom serves as a handle for introducing morpholino and triazine groups via Suzuki-Miyaura couplings .

Propellane Functionalization

The compound reacts with [1.1.1]propellane to form 1-(difluoromethyl)-3-iodobicyclo[1.1.1]pentane, a strained hydrocarbon with applications in materials science . This reaction requires:

  • Concentration: ≥0.25M solutions of 2-(difluoromethyl)-3-iodopyridine .

  • Temperature: Ambient conditions, ensuring controlled strain release .

Analytical Characterization

Rigorous quality control is achieved through:

  • ¹⁹F NMR: Confirms difluoromethyl group integration (δ ≈ -110 ppm) .

  • HRMS: Validates molecular ion peaks (m/z 255.00) .

  • X-ray Crystallography: Resolves regiochemical ambiguities, though crystal growth remains challenging due to the compound’s volatility.

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